molecular formula C14H21BO4 B1398496 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol CAS No. 1009303-77-8

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol

Cat. No.: B1398496
CAS No.: 1009303-77-8
M. Wt: 264.13 g/mol
InChI Key: WBEPVYJQWVRDSC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to a methoxy group and a dioxaborolane ring. It is commonly used as an intermediate in organic synthesis due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology .

Mode of Action

The mode of action of This compound involves its interaction with its targets through nucleophilic and amidation reactions . The boronic ester bond in the compound plays a crucial role in these interactions .

Biochemical Pathways

The biochemical pathways affected by This compound Organoboron compounds are known to be involved in various transformation processes, including the protection of diols, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The boronic ester bond in the compound is known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of This compound Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release . This suggests that the compound’s action can be modulated by changes in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol typically involves the reaction of 2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

    Temperature: Room temperature to 60°C

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium or copper catalysts can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of continuous flow technology allows for better control over reaction parameters, leading to higher yields and purity. The process involves:

    Reactants: 2-methoxyphenylboronic acid and pinacol

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: THF or DCM

    Temperature: 40-60°C

    Pressure: Atmospheric pressure

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Phenols, quinones

    Reduction: Boronic acids, alcohols

    Substitution: Amines, thiols, halides

Scientific Research Applications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Acts as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.

    Industry: Employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the methoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to its analogs.

Properties

IUPAC Name

[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEPVYJQWVRDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718668
Record name [2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009303-77-8
Record name [2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
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